molecular formula C11H17N3O2S B215582 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No. B215582
M. Wt: 255.34 g/mol
InChI Key: DCFRLLOEGZBAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is not fully understood. However, it has been proposed that the antitumor activity of this compound is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines. The anticonvulsant activity is believed to be due to its ability to modulate the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of GABA receptors. In vivo studies have shown that this compound can reduce tumor growth, alleviate inflammation, and exhibit anticonvulsant activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide in lab experiments include its potent biological activities, its relatively simple synthesis method, and its diverse applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide. These include:
1. Further investigation of its antitumor activity and potential as a chemotherapeutic agent.
2. Exploration of its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases.
3. Investigation of its potential as an anticonvulsant agent for the treatment of epilepsy.
4. Development of novel materials and corrosion inhibitors based on this compound.
5. Investigation of its potential as a plant growth regulator and fungicide for agricultural applications.
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is a promising compound with diverse applications in various fields. Its potent biological activities and relatively simple synthesis method make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide can be achieved through various methods, including the reaction of tert-butyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol, followed by cyclization with tetrahydrofuran-2-carboxylic acid. Another method involves the reaction of tert-butyl isocyanate with 5-mercapto-1,3,4-thiadiazole-2-carboxylic acid, followed by cyclization with tetrahydrofuran.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been reported to exhibit potent antitumor, anti-inflammatory, and anticonvulsant activities. In material science, it has been used as a corrosion inhibitor and as a building block for the synthesis of novel materials. In agriculture, it has been used as a plant growth regulator and as a fungicide.

properties

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)9-13-14-10(17-9)12-8(15)7-5-4-6-16-7/h7H,4-6H2,1-3H3,(H,12,14,15)

InChI Key

DCFRLLOEGZBAGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCO2

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCO2

Origin of Product

United States

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